molecular formula C16H24N2O3S2 B5578708 N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

Cat. No. B5578708
M. Wt: 356.5 g/mol
InChI Key: LTRFOKILVXJFBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide and similar compounds involves multiple steps, including starting from basic piperidine or pyridine derivatives and introducing various functional groups through reactions such as nucleophilic attack, conjugate additions, and substitutions. These processes often require careful control of reaction conditions to achieve the desired product with high purity and yield. For example, the synthesis of related piperidine and pyrrolizidine derivatives involves conjugate additions to acetylenic sulfones followed by cyclization reactions under mild conditions (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as IR, 1H-NMR, and mass spectrometry. Molecular docking studies are also employed to examine binding interactions with proteins, providing insights into potential biological activities (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acylation, alkylation, and sulfonation, to introduce or modify functional groups, which significantly affect their chemical properties and potential biological activities. The nature of substitutions on the piperidine nucleus or the sulfonyl group plays a crucial role in determining the chemical reactivity and interactions with biological targets (Vinaya et al., 2009).

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds with complex structures similar to N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide are often subject to extensive pharmacokinetic studies to understand their metabolism and disposition in the human body. For example, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insight into the metabolic pathways, including oxidation and conjugation processes that could be relevant to understanding the metabolism of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide (Renzulli et al., 2011).

Potential Therapeutic Applications

Research on structurally related compounds indicates a broad spectrum of potential therapeutic applications, ranging from anticoagulant effects as seen with MD 805 (Matsuo et al., 1986) to the diuretic properties of torasemide (Ferrara et al., 1997). These studies underscore the importance of receptor-targeted research and the potential for N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide to have diverse applications in treating various conditions, from cardiovascular diseases to insomnia, based on its structural and functional characteristics.

Biomarker Identification and Human Exposure

Identification of metabolites and biomarkers related to exposure to certain chemicals is crucial for understanding their toxicity and potential risks. Research into compounds like fipronil and its metabolites highlights the importance of identifying and characterizing the metabolic products of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide for assessing human exposure and potential toxicological effects (McMahen et al., 2015).

properties

IUPAC Name

1-(4-methylsulfanylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-12(2)17-16(19)13-8-10-18(11-9-13)23(20,21)15-6-4-14(22-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRFOKILVXJFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(propan-2-yl)piperidine-4-carboxamide

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